5-bromo-N-cyclopentyl-4-methylpyridin-2-amine
Description
5-bromo-N-cyclopentyl-4-methylpyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Properties
IUPAC Name |
5-bromo-N-cyclopentyl-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-8-6-11(13-7-10(8)12)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOMQEHRSOLMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentyl-4-methylpyridin-2-amine typically involves the bromination of N-cyclopentyl-4-methyl-2-pyridinamine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclopentyl-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-N-cyclopentyl-4-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding to target molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-cyclopentyl-2-pyridinamine: A similar compound with a different substitution pattern on the pyridine ring.
N-cyclopentyl-4-methyl-2-pyridinamine: The parent compound without the bromine substitution.
Uniqueness
5-bromo-N-cyclopentyl-4-methylpyridin-2-amine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer specific chemical and biological properties.
Biological Activity
5-bromo-N-cyclopentyl-4-methylpyridin-2-amine is a pyridine derivative with significant potential in medicinal chemistry. Its molecular formula is C11H15BrN2, and it features a bromine atom at the 5th position, a cyclopentyl group, and a methyl group at the 4th position. This compound has garnered attention due to its selective inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are critical in regulating the cell cycle and are often implicated in cancer progression.
The primary mechanism of action for this compound involves its role as a selective inhibitor of CDK4 and CDK6. These kinases are essential for the transition from the G1 phase to the S phase of the cell cycle. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| CDK Inhibition | Selectively inhibits CDK4 and CDK6, leading to cell cycle arrest. |
| Apoptosis Induction | Promotes apoptosis in cancer cell lines through increased caspase activity. |
| Enzyme Interaction | Potential interactions with other enzymes involved in disease processes due to structural similarity. |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The compound showed IC50 values indicating effective cytotoxicity at low micromolar concentrations .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound resulted in G1 phase arrest in MCF-7 cells, suggesting that it disrupts normal cell cycle progression. Additionally, Western blot analyses indicated increased expression of p53 and activation of caspase pathways, further supporting its role as an apoptosis inducer .
- Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior efficacy against certain cancer cell lines, highlighting its potential as an alternative therapeutic agent .
The presence of the bromine atom enhances the reactivity of this compound, allowing for various chemical modifications that can lead to derivatives with improved biological activity.
Table 2: Chemical Reaction Types
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Bromine can be replaced with other functional groups, altering biological properties. |
| Oxidation Reactions | Can be oxidized to form different derivatives that may exhibit enhanced activity. |
| Reduction Reactions | Reduction can yield amine derivatives with potentially different pharmacological profiles. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
